molecular formula C13H18BrN3O3 B1290432 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine CAS No. 914347-79-8

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

Cat. No.: B1290432
CAS No.: 914347-79-8
M. Wt: 344.2 g/mol
InChI Key: YXZOAKWTRYIIPT-UHFFFAOYSA-N
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Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (CAS 914347-79-8) is a high-purity chemical building block designed for research and development in medicinal chemistry . This compound, with a molecular formula of C13H18BrN3O3 and a molecular weight of 344.20, features a pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic manipulations . The bromine atom at the 5-position of the pyrimidine ring serves as a versatile reactive handle, making this intermediate particularly valuable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex molecular architectures for drug discovery . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers should handle this material with care; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOAKWTRYIIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630746
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-79-8
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as a critical building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its structural features allow for modifications that can enhance biological activity against specific targets.

Antimicrobial Properties : Research indicates that 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine exhibits selective activity against certain pathogens. Its derivatives have shown promise in developing new drugs targeting infectious diseases, including antimicrobial and antichlamydial activities .

Biological Research

Target Interaction Studies : The compound is employed in studies investigating interactions between small molecules and biological targets such as enzymes and receptors. Its bromopyrimidine moiety can engage in π-π stacking interactions, while the pyrrolidine ring facilitates hydrogen bonding, making it a valuable subject for drug design .

Therapeutic Applications : Due to its unique structure, the compound may be explored for applications in treating diseases associated with receptor dysregulation or enzyme malfunction. Its potential as a therapeutic agent is supported by findings indicating its ability to modulate enzyme activity and influence receptor binding .

Materials Science

Synthesis of Advanced Materials : The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties enable the formation of materials with desirable mechanical and thermal characteristics.

Case Studies and Research Findings

Several studies have focused on the biological evaluation and therapeutic potential of this compound:

  • Antichlamydial Activity Study : A study demonstrated that derivatives based on similar scaffolds showed selective activity against Chlamydia, suggesting that modifications could enhance efficacy .
  • Antimicrobial Spectrum Assessment : Various compounds were tested against different bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency .
  • Mechanistic Insights : Research has delved into understanding how structural elements affect binding affinities and interaction mechanisms with target proteins, providing insights into optimizing drug design .

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific molecular pathways. The pyrrolidine and pyrimidine moieties can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, as determined by cheminformatics tools :

Compound Name CAS Number Similarity Score Key Structural Differences
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine 914347-82-3 0.94 Lacks Boc group on pyrrolidine nitrogen
5-Bromo-2-(piperidin-4-yloxy)pyrimidine 792180-52-0 0.93 Piperidine ring (6-membered) vs. pyrrolidine (5-membered)
2-(Piperidin-4-yloxy)pyrimidine 499240-48-1 0.80 No bromine atom on pyrimidine ring
1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine 914347-76-5 0.76 Piperidine backbone; higher MW (358.24 g/mol)

Key Observations :

  • Boc Group Impact : Removal of the Boc group (e.g., in 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine) increases nucleophilicity at the pyrrolidine nitrogen but reduces stability under acidic conditions .
  • Bromine Substitution : Bromine enhances electrophilic aromatic substitution reactivity, whereas its absence (e.g., in 2-(Piperidin-4-yloxy)pyrimidine) limits utility in cross-coupling reactions .

Functional Group Comparison

Boc-Protected Analogs
  • (R)-(+)-1-Boc-3-aminopyrrolidine (CAS: 147081-49-0): Replaces the pyrimidinyloxy group with an amine. This derivative is pivotal in peptide synthesis but lacks the bromine-mediated reactivity .
  • tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate (CAS: 1632285-98-3): Methoxy group on pyrimidine reduces electrophilicity compared to bromine, limiting use in metal-catalyzed reactions .
Pyrimidine-Modified Derivatives
  • N-Boc-2-Amino-5-bromopyrimidine (CAS: 883231-23-0): Amino group at the 2-position of pyrimidine alters electronic properties, favoring nucleophilic aromatic substitution over electrophilic pathways .
  • 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine (CAS: 1186311-13-6): Incorporates a silyl-protected hydroxyl group, enhancing solubility in non-polar solvents .

Commercial Availability and Cost

  • 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine : Priced at 339.00 €/g (95% purity), reflecting higher demand for piperidine-based intermediates .
  • 5-Bromo-3-methoxypicolinic acid : Costs $400/g (1 g scale), highlighting the premium for brominated pyridine derivatives .

Biological Activity

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a bromopyrimidine moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and related studies.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₈BrN₃O₃, with a molecular weight of approximately 344.22 g/mol. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization, which is crucial for the synthesis of more complex bioactive molecules. The compound's structure suggests possible interactions with biological targets such as enzymes and receptors, which are vital for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures may possess anticancer properties . For instance, brominated pyrimidines are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. While direct studies on this compound are lacking, the existing literature suggests that derivatives could be evaluated for their anticancer potential through mechanisms such as cell cycle arrest and inhibition of angiogenesis.

The biological mechanisms by which this compound may exert its effects are hypothesized based on its structural features:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or microbial metabolism.
  • Receptor Modulation : It could potentially bind to receptors that mediate cellular responses to growth factors or hormones.

Case Studies and Related Research

While there are no published studies specifically detailing the biological activities of this compound, related compounds have shown promising results:

Compound NameActivityReference
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancer (IC50 = 4.64 µM)
Crizotinib (PF-02341066)c-MET and ALK inhibition

These studies illustrate the potential for similar compounds to exhibit significant biological activities that warrant further investigation into this compound.

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